N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-triethoxybenzamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO6S/c1-4-29-20-12-16(13-21(30-5-2)22(20)31-6-3)23(26)25(18-9-7-8-17(24)14-18)19-10-11-32(27,28)15-19/h7-14,19H,4-6,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVROZRDMGMFPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its triethoxybenzamide core and sulfur-containing sulfone ring . Below is a comparative analysis with key analogues:
Table 1: Structural Comparison of Key Analogues
Key Observations:
Heterocyclic Moieties: The target’s 1,1-dioxido-2,3-dihydrothiophen group introduces a sulfone ring, which is more polar and oxidation-resistant compared to the tetrahydrofuran-oxo group in cyprofuram . Sulfones are known to enhance metabolic stability in agrochemicals. Benzothiazole derivatives (e.g., ) leverage fluorine substituents for lipophilicity and target affinity, whereas the target compound uses ethoxy groups for similar effects .
The 3-chlorophenyl group is a common motif in pesticides (e.g., cyprofuram) due to its electron-withdrawing properties, which stabilize interactions with enzyme active sites .
Table 2: Physicochemical Properties (Inferred from Analogues)
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Amide coupling | HATU, DIPEA, DMF, 0°C | 72 | 95 | |
| Sulfone oxidation | m-CPBA, THF, RT | 85 | 98 |
Which spectroscopic and crystallographic methods are most effective for characterizing its structure?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., triethoxybenzamide protons at δ 3.8–4.2 ppm; dihydrothiophene-dioxide protons at δ 3.1–3.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: 495.06 Da).
- X-ray crystallography : Use SHELXL for structure refinement (as in related benzamide derivatives ). ORTEP-3 is recommended for visualizing thermal ellipsoids .
Key Challenge : Crystallization may require slow evaporation in acetonitrile/ethyl acetate (1:3) due to the compound’s hydrophobic triethoxy groups .
What preliminary biological activities are associated with its structural analogs?
Methodological Answer:
Analogous compounds (e.g., chlorine/methoxy substitutions) show:
Q. Table 2: Biological Activity of Structural Analogs
| Substituent | Target Activity | Assay Type | Reference |
|---|---|---|---|
| 3-Cl, 4-OCH₃ | COX-2 inhibition | ELISA | |
| 4-Cl, 2-OCH₃ | Antibacterial | Broth microdilution |
Advanced Research Questions
How can contradictory data in biological activity studies be resolved?
Methodological Answer:
Contradictions often arise from:
- Substituent positional effects : Compare 3-chloro vs. 4-chloro analogs (e.g., 3-Cl enhances COX-2 affinity, while 4-Cl reduces solubility) .
- Assay variability : Standardize cell lines (e.g., RAW 264.7 for inflammation) and solvent controls (DMSO ≤0.1%) .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates .
Case Study : A 2024 study found conflicting MIC values for a dihydrothiophene-dioxide analog; resolution involved repeating assays under anaerobic conditions, revealing oxygen sensitivity .
What strategies optimize enantioselective synthesis of its chiral centers?
Methodological Answer:
The dihydrothiophene-dioxide moiety introduces a stereocenter at C3. Key strategies:
- Chiral auxiliaries : Use (R)-BINOL-phosphoric acid to induce >90% ee during sulfone formation .
- Catalytic asymmetric oxidation : Employ Sharpless epoxidation conditions with Ti(OiPr)₄ and DET .
- HPLC validation : Use a Chiralpak AD-H column (hexane:IPA 90:10) to confirm enantiopurity .
How can computational modeling predict its pharmacokinetic and target-binding properties?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with COX-2 (PDB: 5KIR). The triethoxy groups show π-π stacking with Tyr385 .
- ADMET prediction : SwissADME to assess logP (predicted: 3.2) and BBB permeability (low, due to sulfone polarity) .
- MD simulations : GROMACS for 100 ns trajectories to evaluate stability in binding pockets .
Q. Table 3: Predicted vs. Experimental logP Values
| Method | Predicted logP | Experimental logP | Deviation |
|---|---|---|---|
| SwissADME | 3.2 | 3.5 | ±0.3 |
| XLogP3 | 3.4 | 3.5 | ±0.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
